L-Proline, 1-glycyl-3-hydroxy-, trans-

Description

Significance of Non-Canonical Amino Acids and Modified Peptides in Research

The 20 canonical amino acids form the fundamental building blocks of proteins in virtually all living organisms. tocris.com However, the field of chemical biology has increasingly turned its attention to non-canonical amino acids (ncAAs), also known as unnatural or non-proteinogenic amino acids, which are not part of the standard genetic code. tocris.comnih.govthedailyscientist.org These ncAAs, whether sourced from nature or synthesized in the laboratory, vastly expand the chemical diversity available for protein engineering and peptide design. thedailyscientist.orgchemanager-online.com Their incorporation into polypeptide chains allows researchers to introduce novel chemical functionalities, such as ketones, azides, or alkynes, enabling specific modifications and the creation of proteins with enhanced activities or entirely new functions. tocris.comnih.gov

Peptide modification is a powerful strategy used to enhance the therapeutic potential and research utility of peptides. abyntek.com Natural peptides often suffer from poor stability in the bloodstream due to enzymatic degradation. warwick.ac.uk Chemical modifications—such as altering the N- or C-termini, incorporating ncAAs like D-amino acids, or cyclizing the peptide backbone—can significantly improve resistance to degradation, enhance solubility, and increase bioactivity. abyntek.comwarwick.ac.ukbachem.com These tailored peptides are crucial in various applications, from drug discovery and delivery to the development of advanced diagnostic tools and chemosensors. rsc.orgbiosynth.com By moving beyond the canonical set of amino acids, scientists can fine-tune the structural and functional properties of peptides to meet specific research and therapeutic objectives. abyntek.comnih.gov

Overview of Proline and Hydroxyproline (B1673980) Isomers in Biological Systems

Proline is unique among the 20 proteinogenic amino acids due to its secondary amine structure, where the side chain loops back to form a pyrrolidine (B122466) ring with the backbone amide nitrogen. wikipedia.orgnih.gov This cyclic structure imparts exceptional conformational rigidity, restricting the geometry of the peptide backbone and often introducing kinks or turns. wikipedia.orgnih.gov A key feature of proline is its ability to adopt both cis and trans conformations of the peptide bond, a process known as proline isomerization, which can be a rate-limiting step in protein folding. mdpi.comnih.govresearchgate.net

Hydroxyproline is a modified form of proline that results from a post-translational modification, meaning the hydroxylation occurs after the proline has been incorporated into a polypeptide chain. pediaa.comyoutube.com This modification is catalyzed by prolyl hydroxylase enzymes. pediaa.com Hydroxyproline is a major component of collagen, the most abundant protein in mammals, where it is essential for the stability of the collagen triple helix. pediaa.comnih.gov Several isomers of hydroxyproline exist, differing in the position and stereochemistry of the hydroxyl group on the proline ring. The most common isomer is trans-4-hydroxy-L-proline, but others such as trans-3-hydroxy-L-proline and cis-4-hydroxy-L-proline are also found in nature and are subjects of scientific study. fao.orgresearchgate.netnih.gov Each isomer can confer distinct structural properties to peptides and proteins. researchgate.net

| Feature | Proline | Hydroxyproline |

|---|---|---|

| Structure | Cyclic amino acid with a pyrrolidine ring. wikipedia.org | A proline ring with an attached hydroxyl (-OH) group. pediaa.com |

| Classification | Proteinogenic amino acid. wikipedia.org | A modified, non-proteinogenic amino acid. pediaa.com |

| Key Role | Induces turns in protein structures; involved in protein folding. nih.gov | Crucial for the structural integrity and stability of collagen. pediaa.comnih.gov |

| Formation | Synthesized from L-glutamate. wikipedia.org | Formed by post-translational hydroxylation of proline residues within a protein. pediaa.com |

Contextualizing L-Proline, 1-glycyl-3-hydroxy-, trans- within Amino Acid and Peptide Chemistry Research

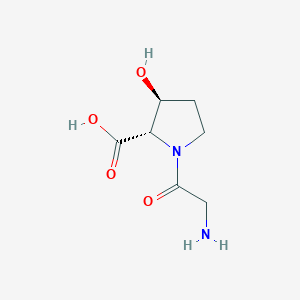

L-Proline, 1-glycyl-3-hydroxy-, trans- is a dipeptide, a molecule formed by the linkage of two amino acids. Specifically, it consists of a glycine (B1666218) molecule bonded to the nitrogen atom of a trans-3-hydroxy-L-proline residue. This compound is a modified proline derivative, placing it squarely within the research area of non-canonical amino acids and their influence on peptide structure.

The constituent amino acid, trans-3-hydroxy-L-proline, is a less abundant isomer of hydroxyproline. fao.org Its synthesis and properties have been a subject of academic investigation, often involving multi-step chemical or enzymatic processes. arkat-usa.orgumich.edu The study of peptides containing such modified residues is fundamental to understanding protein structure, particularly that of collagen, where hydroxyproline isomers play a critical role. sciencemadness.org Research into the synthesis of tripeptides containing glycine, L-proline, and L-hydroxyproline has been pursued to help interpret the results of collagen hydrolysis and to better understand its structure. sciencemadness.org Therefore, L-Proline, 1-glycyl-3-hydroxy-, trans- serves as a simplified model system for exploring the structural consequences of incorporating specific, less common ncAAs into a peptide backbone.

| Property | Value |

|---|---|

| Molecular Formula | C₅H₉NO₃ nih.gov |

| Molecular Weight | 131.13 g/mol nih.gov |

| IUPAC Name | (2S,3S)-3-hydroxypyrrolidine-2-carboxylic acid nih.gov |

| Classification | L-alpha-amino acid, Proline derivative. hmdb.caebi.ac.uk |

| Biological Role | Human metabolite. nih.gov |

Rationale for Academic Investigation of L-Proline, 1-glycyl-3-hydroxy-, trans-

The academic investigation of a specific, seemingly simple molecule like L-Proline, 1-glycyl-3-hydroxy-, trans- is driven by a need to understand fundamental principles of peptide and protein chemistry. The rationale for its study can be broken down into several key points:

Probing Conformational Effects: The unique, rigid structure of the proline ring heavily influences peptide conformation. By introducing a hydroxyl group at the 3-position in the trans configuration, researchers can systematically investigate how this specific modification alters the local geometry, bond angles, and folding preferences of the peptide backbone compared to peptides containing unmodified proline or the more common trans-4-hydroxyproline.

Modeling Biological Structures: Simple di- and tripeptides containing modified residues serve as valuable models for more complex biological macromolecules. sciencemadness.org Studying this dipeptide can provide insights into the structural role of trans-3-hydroxy-L-proline within larger proteins, such as certain types of collagen where it is found. nih.gov

Informing Peptide Design: A detailed understanding of how individual modified amino acids affect peptide structure is crucial for the rational design of novel peptides. nih.gov By characterizing the properties of L-Proline, 1-glycyl-3-hydroxy-, trans-, scientists gather data that can be used to engineer peptides with desired stability, conformation, or binding affinities for therapeutic or biotechnological applications. researchgate.net

Expanding the Synthetic Toolbox: The synthesis of such modified dipeptides challenges and expands the repertoire of synthetic organic chemistry. Developing efficient methods to create these molecules contributes to the broader field of peptide synthesis. nih.gov

In essence, the study of L-Proline, 1-glycyl-3-hydroxy-, trans- is not merely about characterizing an isolated molecule, but about using it as a precise tool to probe the intricate relationship between chemical structure and biological function that lies at the heart of chemical biology.

Structure

2D Structure

3D Structure

Properties

CAS No. |

62147-15-3 |

|---|---|

Molecular Formula |

C7H12N2O4 |

Molecular Weight |

188.18 g/mol |

IUPAC Name |

(2S,3S)-1-(2-aminoacetyl)-3-hydroxypyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C7H12N2O4/c8-3-5(11)9-2-1-4(10)6(9)7(12)13/h4,6,10H,1-3,8H2,(H,12,13)/t4-,6-/m0/s1 |

InChI Key |

PYYZYPXIFDDLIZ-NJGYIYPDSA-N |

Isomeric SMILES |

C1CN([C@@H]([C@H]1O)C(=O)O)C(=O)CN |

Canonical SMILES |

C1CN(C(C1O)C(=O)O)C(=O)CN |

Origin of Product |

United States |

Structural and Conformational Studies of L Proline, 1 Glycyl 3 Hydroxy , Trans and Its Peptide Conjugates

Conformational Analysis of the Pyrrolidine (B122466) Ring in trans-3-Hydroxy-L-proline Derivatives

The stereochemistry of the hydroxyl group at the C3 position in trans-3-hydroxy-L-proline is a dominant factor in determining the preferred pucker of the pyrrolidine ring. This preference is largely governed by stereoelectronic interactions, specifically the gauche effect. The gauche effect describes the tendency of a molecule to adopt a conformation that has the maximum number of gauche interactions between adjacent polar bonds. In the case of substituted prolines, this involves the interaction between the C-N bond and the C-X bond (where X is the electronegative substituent).

For trans-3-hydroxy-L-proline ((3S)-hydroxy-L-proline), the hydroxyl group is in a trans relationship with the carboxyl group at C2. This stereochemistry favors a Cγ-exo pucker. This preference arises because the exo pucker places the electronegative hydroxyl group in a pseudo-axial orientation, which is electronically favored. This contrasts with the more common collagen component, (2S, 4R)-4-hydroxyproline (4R-Hyp), where the hydroxyl group also strongly favors a Cγ-exo pucker, a conformation that preorganizes the peptide backbone for the collagen triple helix. The introduction of an electron-withdrawing substituent, like a hydroxyl group, on the pyrrolidine ring significantly influences the conformational equilibrium. nih.gov

In contrast, a cis-3-hydroxyproline ((3R)-hydroxy-L-proline) derivative would be expected to favor the Cγ-endo pucker, analogous to how (2S, 4S)-4-hydroxyproline favors the endo conformation. Therefore, the specific trans stereochemistry of the hydroxyl group in the subject compound is critical for dictating its conformational bias towards the Cγ-exo pucker.

The N-glycyl modification transforms the secondary amine of the hydroxyproline (B1673980) ring into a tertiary amide, forming a peptide bond. This modification is essential for integrating the residue into a peptide chain and has significant conformational consequences. The formation of the N-terminal peptide bond restricts the conformational freedom of the ring and is directly linked to the cis/trans isomerization of the newly formed Gly-Hyp bond.

Effect on Peptide Backbone Dihedral Angles and Cis-Trans Isomerization of Adjacent Peptide Bonds

The conformation of the pyrrolidine ring directly influences the main-chain dihedral angle φ, which is restricted to a narrow range (approximately -65° ± 20°) due to the cyclic nature of the residue. nih.gov The ring pucker (exo vs. endo) is, in turn, correlated with the ψ dihedral angle.

Studies on collagen-like peptides have shown that the pyrrolidine ring pucker of 3-hydroxyproline (B1217163) can lead to main-chain dihedral angles that are considered inappropriate for stabilizing the collagen triple helix, particularly when placed in the Yaa position of a Gly-Xaa-Yaa repeat. wisc.edu This suggests that the conformational preferences induced by the 3-hydroxyl group are distinct from those of the stability-enhancing 4-hydroxyproline (B1632879).

| Residue Position | Pucker | φ (phi) | ψ (psi) |

|---|---|---|---|

| Pro in Xaa position | Cγ-endo | -75° | 164° |

| Pro in Yaa position | Cγ-exo | -59° | 153° |

| 3-Hyp in Xaa position | Cγ-exo | -59° | 153° |

| 3-Hyp in Yaa position | Cγ-exo | -59° | 153° |

Table 1: Main-chain dihedral angles (φ, ψ) for proline and trans-3-hydroxy-L-proline (3-Hyp) in the Xaa and Yaa positions of a model collagen triple helix. The pucker for 3-Hyp is based on the structure of its N-acetyl methyl ester derivative. Data sourced from Jenkins et al. (2003). wisc.edu

A crucial aspect of proline-containing peptides is the cis/trans isomerization of the preceding peptide bond (the ω angle). The energy barrier between the cis (ω ≈ 0°) and trans (ω ≈ 180°) conformations is lower for Xaa-Pro bonds compared to other peptide bonds. However, research using NMR spectroscopy to study an N-acetylated methyl ester of trans-3-hydroxy-L-proline found that the 3-hydroxyl group has a negligible effect on the trans/cis ratio of the adjacent peptide bond. The measured trans/cis ratio was 4.9, which is very similar to the 4.6 ratio observed for the unsubstituted N-acetyl-L-proline methyl ester. wisc.edu This indicates that unlike the 4-hydroxyl group, which significantly favors the trans isomer, the 3-hydroxyl group does not substantially shift this equilibrium.

Spectroscopic Investigations of Conformation (e.g., NMR, CD Spectroscopy)

Spectroscopic methods are powerful tools for elucidating the conformational preferences of peptides in solution. Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) spectroscopy are particularly informative.

NMR spectroscopy is used to determine three-dimensional structures and probe dynamic processes like cis-trans isomerization. For trans-3-hydroxy-L-proline derivatives, NMR has been instrumental in quantifying the populations of cis and trans isomers, as noted above. wisc.edu Furthermore, analysis of coupling constants and Nuclear Overhauser Effects (NOEs) can provide detailed information about ring pucker and backbone dihedral angles. Studies on peptides containing the Ac-Gly-Gly-X-Ala-NH2 sequence, where X is a variable amino acid, provide reference chemical shift data for residues in a random-coil state, which can be used as a baseline for identifying conformational ordering. researchgate.net

Circular Dichroism (CD) spectroscopy provides information about the secondary structure of peptides. Studies on a peptide containing the sequence Ac-(Gly-3(S)Hyp-4(R)Hyp)10-NH2, which includes the trans-3-hydroxy-L-proline residue, showed a CD spectrum with a positive peak at 225 nm at low temperatures. This feature is characteristic of a polyproline II (PPII) helix, a left-handed, extended helical structure commonly adopted by proline-rich sequences. Unordered or "random coil" structures, by contrast, typically exhibit a strong negative band around 195 nm and lack the positive peak near 220 nm. nih.gov The observation of a PPII-like structure suggests that the Gly-t3Hyp motif tends to adopt an extended conformation in aqueous solution.

Computational Chemistry and Molecular Dynamics Simulations of the Compound and its Peptide Analogs

Computational methods provide atomic-level insights into the conformational preferences and dynamics of peptides, complementing experimental data. Molecular dynamics (MD) simulations and quantum mechanical calculations are key techniques in this area.

MD simulations have been used to investigate the influence of hydroxyproline on the stability of collagen-like peptides. These studies have highlighted the role of the hydroxyl group in forming stabilizing hydrogen bonds and influencing the local conformation of the pyrrolidine ring. uni-miskolc.huresearchgate.net New molecular mechanics parameters have been specifically developed for hydroxyproline to better reproduce its known pucker preferences in simulations, underscoring the importance of accurately modeling its conformational behavior. nih.gov

Ab initio and Density Functional Theory (DFT) are powerful quantum mechanical methods used to calculate the electronic structure and relative energies of different molecular conformations. While specific DFT studies on L-Proline, 1-glycyl-3-hydroxy-, trans- are not widely available, detailed analyses of related systems provide a strong theoretical framework for understanding its behavior.

DFT studies on the proline-4-hydroxyproline-glycine (PO4G) collagen model peptide have elucidated the intricate interplay of stereoelectronic effects that stabilize the collagen helix. nih.gov These calculations show that the 4(R)-hydroxylation promotes a Cγ-exo ring pucker, which in turn optimizes main-chain torsional angles (φ, ψ) for a stable trans peptide bond. This geometry maximizes a stabilizing n→π* interaction, a charge-transfer interaction between the lone pair (n) of one carbonyl oxygen and the antibonding orbital (π*) of the next carbonyl group. nih.gov

MD Simulations to Probe Conformational Flexibility and Solvent Effects

Molecular dynamics (MD) simulations are a powerful computational methodology utilized to investigate the conformational flexibility and the influence of solvent on peptides such as L-Proline, 1-glycyl-3-hydroxy-, trans-. These simulations provide an atomic-level insight into the dynamic behavior of the molecule over time, offering a detailed picture of its structural landscape.

The conformational landscape of a dipeptide like L-Proline, 1-glycyl-3-hydroxy-, trans- is primarily defined by the rotational freedom around the peptide backbone, characterized by the dihedral angles phi (φ) and psi (ψ). MD simulations of similar glycyl-proline dipeptides have shown that the presence of the proline ring significantly restricts the conformational space available to the preceding glycyl residue. For L-Proline, 1-glycyl-3-hydroxy-, trans-, the φ angle of the hydroxyproline residue is constrained to approximately -60° to -75° due to its cyclic nature. The flexibility of the molecule is therefore largely dictated by the φ and ψ angles of the glycyl residue and the ψ angle of the hydroxyproline residue.

The trans-conformation of the glycyl-hydroxyproline peptide bond is generally more stable than the cis-conformation. The presence of the hydroxyl group at the 3-position of the proline ring can further influence conformational preferences through intramolecular hydrogen bonding and stereoelectronic effects.

Probing Conformational Flexibility:

MD simulations can be employed to generate a free energy landscape of the molecule, which maps the potential energy of different conformations. This landscape reveals the most stable, low-energy conformations and the energy barriers between them. For L-Proline, 1-glycyl-3-hydroxy-, trans-, simulations would likely explore the accessible regions of the Ramachandran plot for the glycyl residue. Due to its lack of a side chain, glycine (B1666218) can adopt a wider range of φ and ψ angles compared to other amino acids. However, its linkage to the rigid proline ring will favor certain regions.

A key aspect of flexibility in proline-containing peptides is the puckering of the pyrrolidine ring. The ring can adopt various puckered conformations, commonly described as Cγ-endo ("down") or Cγ-exo ("up"). The hydroxyl group in the trans-3-hydroxy-L-proline moiety is expected to influence the preferred pucker of the ring.

To illustrate the types of data obtained from such simulations, a representative table of dihedral angles for plausible low-energy conformations is presented below. These values are based on known preferences for similar dipeptides.

| Conformation | Glycine φ (°) | Glycine ψ (°) | Hydroxyproline ψ (°) | Pyrrolidine Pucker | Relative Population (%) |

| Polyproline II (PPII)-like | -75 | +145 | +150 | Cγ-exo | 45 |

| Extended | -150 | +150 | +160 | Cγ-exo | 30 |

| Turn-like | -60 | +120 | -70 | Cγ-endo | 15 |

| Other | Various | Various | Various | Mixed | 10 |

Solvent Effects:

The solvent environment plays a critical role in the conformational equilibrium of peptides. MD simulations explicitly model the interactions between the peptide and solvent molecules, typically water. These interactions include hydrogen bonding and van der Waals forces.

For L-Proline, 1-glycyl-3-hydroxy-, trans-, the hydroxyl group and the backbone amide and carbonyl groups are capable of forming hydrogen bonds with water molecules. These interactions can stabilize certain conformations over others. For instance, solvent interactions are known to be vital for stabilizing the polyproline II (PPII) conformation in peptides containing proline and its derivatives Current time information in Baltimore, MD, US.. The PPII conformation is an extended, left-handed helix that is prevalent in unfolded proteins and collagen.

The solvent accessible surface area (SASA) is a measure of the portion of the molecule's surface that is accessible to the solvent. MD simulations can track the SASA of the entire molecule or specific residues over time. Changes in SASA can indicate conformational changes, such as the opening or closing of a turn structure. A higher SASA for a folded structure may suggest lower stability, while a more compact, stable structure would generally exhibit a lower SASA youtube.com. In the case of L-Proline, 1-glycyl-3-hydroxy-, trans-, transitions between extended and more compact, turn-like structures would be reflected in fluctuations in the calculated SASA.

Furthermore, analysis of the radial distribution functions of water molecules around specific atoms of the dipeptide can provide detailed information about the local solvation structure. This can reveal, for example, how water molecules are organized around the hydroxyl group of the hydroxyproline residue and how this organization influences the peptide's conformation.

Role in Biological Systems and Biochemical Pathways Non Clinical Focus

Occurrence and Significance of trans-3-Hydroxy-L-proline in Proteins (e.g., Collagen IV)

trans-3-Hydroxy-L-proline is formed through the post-translational modification of proline residues within newly synthesized proteins. researchgate.net This hydroxylation is catalyzed by the enzyme prolyl 3-hydroxylase. wikipedia.org Although it is a minor component of total body collagens, with a ratio of approximately 1:100 compared to trans-4-hydroxy-L-proline, its presence is vital for the proper function of specific proteins. researchgate.netresearchgate.net

The most significant occurrence of trans-3-Hydroxy-L-proline is in collagen IV , a crucial structural component of basement membranes. wikipedia.orgnih.gov In mice, the presence of 3-hydroxyproline (B1217163) in type IV collagen is indispensable for embryonic development; its absence leads to embryonic lethality. wikipedia.org This highlights its critical role in the structural integrity and function of basement membranes. The modification is not limited to collagen; it has also been identified in other proteins, though in much smaller quantities. The loss of 3-hydroxyproline modification in certain fibrillar collagens has been associated with severe osteogenesis imperfecta, underscoring its importance in connective tissue biology. nih.gov

The hydroxylation of proline to trans-3-Hydroxy-L-proline is not only a structural modification but also influences protein-protein interactions. For instance, the 3-hydroxylation of type IV collagen is essential for its interaction with nidogens 1 and 2, key proteins involved in the assembly of the basement membrane network. nih.gov Conversely, the absence of this modification in type IV collagen has been shown to enhance its binding to glycoprotein (B1211001) VI. nih.gov

| Protein | Significance of 3-Hydroxylation | References |

|---|---|---|

| Collagen IV | Essential for basement membrane function and embryonic development. Mediates binding to nidogens 1 and 2. | wikipedia.orgnih.govnih.gov |

| Fibrillar Collagens (e.g., Type I) | Loss of modification at specific sites is linked to severe osteogenesis imperfecta. | nih.gov |

Hydroxyproline (B1673980) Catabolism and Interconversion Pathways in Various Organisms (e.g., Microbial, Mammalian)

Free trans-3-Hydroxy-L-proline is released during the degradation of proteins like collagen. cabidigitallibrary.org Organisms have evolved specific pathways to catabolize this amino acid.

In mammals , the degradation of trans-3-hydroxy-L-proline is distinct from the major pathway for trans-4-hydroxy-L-proline. researchgate.net A key enzyme in human metabolism is a trans-3-hydroxy-L-proline dehydratase, which converts trans-3-hydroxy-L-proline into Δ¹-pyrroline-2-carboxylate (Pyr2C). nih.gov This pathway ultimately leads to the formation of ornithine and glutamate (B1630785). researchgate.net This metabolic route is significant as it conserves dietary and endogenously synthesized proline and arginine. researchgate.net

In microorganisms , the metabolic pathways for hydroxyproline isomers have been studied in various bacteria. Some bacteria, like Azospirillum brasilense, can utilize trans-3-hydroxy-L-proline as a sole carbon source for growth. nih.gov The bacterial pathway for T3LHyp degradation mirrors the one found in mammals, involving a T3LHyp dehydratase that converts it to Pyr2C, followed by a Δ¹-pyrroline-2-carboxylate reductase that produces L-proline. cabidigitallibrary.orgnih.gov This two-step metabolic pathway appears to be conserved between bacteria and mammals. researchgate.net Interestingly, in some bacteria, the genes for hydroxyproline degradation are often found clustered together on the genome. nih.gov

| Organism | Key Enzyme(s) | Intermediate(s) | Final Product(s) | References |

|---|---|---|---|---|

| Mammals | trans-3-hydroxy-L-proline dehydratase | Δ¹-pyrroline-2-carboxylate (Pyr2C) | L-ornithine, L-glutamate | researchgate.netnih.gov |

| Bacteria (e.g., Azospirillum brasilense) | trans-3-hydroxy-L-proline dehydratase, Δ¹-pyrroline-2-carboxylate reductase | Δ¹-pyrroline-2-carboxylate (Pyr2C) | L-proline | cabidigitallibrary.orgnih.gov |

Potential Role as a Metabolite Analog or Intermediate in Amino Acid Degradation

trans-3-Hydroxy-L-proline serves as a crucial intermediate in the breakdown of collagen-derived amino acids. nih.gov Its degradation pathway is interconnected with the metabolism of other amino acids. The product of its initial catabolic step, Δ¹-pyrroline-2-carboxylate (Pyr2C), is a common intermediate that can be further metabolized. nih.govcabidigitallibrary.org

The enzymatic reduction of Pyr2C can lead to the formation of L-proline, thereby linking the catabolism of trans-3-Hydroxy-L-proline directly to the proline metabolic pool in bacteria. nih.gov In mammals, the pathway funnels into the urea (B33335) cycle and glutamate metabolism through the production of ornithine and glutamate. researchgate.net This positions trans-3-Hydroxy-L-proline not just as a waste product of protein turnover, but as a valuable metabolic substrate.

Furthermore, the degradation pathways for proline and hydroxyproline, while initiated by distinct dehydrogenases, converge at the level of their oxidized products, pyrroline-5-carboxylate (P5C) and hydroxy-pyrroline-5-carboxylate (OH-P5C). nih.govresearchgate.net These intermediates can be acted upon by the same enzymes, such as P5C Reductase and P5C Dehydrogenase, suggesting a potential for mutual competition and regulatory interplay between the two metabolic routes. nih.govresearchgate.net

Interactions with Enzymes and Other Biomolecules Involved in Amino Acid Metabolism

The metabolism of trans-3-Hydroxy-L-proline is orchestrated by a specific set of enzymes. A key discovery in human metabolism was the identification of a trans-3-hydroxy-L-proline dehydratase, the first human enzyme known to act on this compound. nih.gov This enzyme belongs to a novel family of proline racemase-like enzymes and catalyzes the conversion of trans-3-hydroxy-L-proline to Δ¹-pyrroline-2-carboxylate. nih.gov

In bacteria, a similar enzymatic activity has been characterized. For example, in Azospirillum brasilense, a T3LHyp dehydratase and a Δ¹-pyrroline-2-carboxylate reductase have been identified as the core enzymes in the T3LHyp metabolic pathway. nih.gov Interestingly, the reductase in this bacterium has been shown to have a dual metabolic function, also participating in the degradation of D-proline and D-lysine. nih.gov

The interaction between the metabolic pathways of proline and hydroxyproline is also evident at the enzymatic level. While the initial dehydrogenases (Proline Dehydrogenase and Hydroxyproline Dehydrogenase) are specific for their respective substrates, the subsequent enzymes that act on the pyrroline (B1223166) intermediates can utilize substrates from both pathways. nih.govresearchgate.net This creates a metabolic link and potential for cross-regulation between the degradation of these two imino acids.

Influence on Protein Structure and Stability (e.g., Collagen Triple Helix Analogues)

The presence of hydroxyproline residues is fundamental to the stability of the collagen triple helix. beyondbody.net While the stabilizing effect of the more abundant trans-4-hydroxyproline is well-established, the influence of trans-3-Hydroxy-L-proline is more complex and context-dependent.

Studies using synthetic collagen-like peptides have revealed that the incorporation of a trans-3-hydroxy-L-proline residue can have a destabilizing effect on the triple helix compared to proline. nih.govwisc.edu The extent of this destabilization depends on its position within the repeating Gly-Xaa-Yaa sequence of collagen.

When trans-3-Hyp is placed in its natural Xaa position (as in the sequence 3-Hyp-4-Hyp-Gly), the destabilization is minor. nih.govwisc.edu This is attributed to the inductive effect of its 3-hydroxyl group, which slightly weakens a key interstrand hydrogen bond. wisc.edu However, when placed in the non-natural Yaa position, the destabilization is significant. nih.govwisc.edu This is due to the pyrrolidine (B122466) ring pucker of the 3-Hyp residue, which leads to unfavorable mainchain dihedral angles and steric clashes between the peptide strands. nih.govwisc.edu

Analytical Method Development and Characterization for Research Purposes

Advanced Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone for the isolation and quantification of L-Proline, 1-glycyl-3-hydroxy-, trans-. The choice of technique depends on the specific analytical challenge, such as resolving stereoisomers or detecting trace amounts in biological matrices.

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for resolving the various isomers of glycyl-hydroxyproline. The primary challenge lies in separating the target trans-3-hydroxy isomer from its cis-3-hydroxy, as well as the cis- and trans-4-hydroxyproline-containing dipeptide counterparts.

Reversed-phase HPLC (RP-HPLC) on C18 columns is a common starting point, separating compounds based on hydrophobicity. nih.gov However, due to the subtle structural differences between isomers, achieving baseline separation often requires specialized approaches. Chiral chromatography is particularly effective. This can be accomplished either by using a chiral stationary phase (CSP) or by pre-column derivatization with a chiral reagent, which converts the isomers into diastereomers that can be separated on a standard achiral column. impactfactor.orgresearchgate.net For instance, derivatization with reagents like Nα-(2,4-dinitro-5-fluorophenyl)-L-valinamide (L-FDVA) allows for the effective separation of hydroxyproline (B1673980) isomers, a principle that is directly applicable to dipeptides containing these residues. researchgate.net

| Parameter | Typical Condition | Purpose |

| Column | Chiral Stationary Phase (e.g., CHIRALPAK-IA) or Reversed-Phase C18 (250 x 4.6 mm, 5 µm) | Separation of stereoisomers. |

| Mobile Phase | Isocratic or gradient elution with Acetonitrile/Water containing an additive like Trifluoroacetic Acid (TFA) | Elution of the analyte from the column. |

| Flow Rate | 0.5 - 1.0 mL/min | Controls retention time and resolution. |

| Detector | UV-Vis (after derivatization) or Mass Spectrometry (MS) | Detection and quantification of the eluted compound. |

| Temperature | 25 - 40°C | Optimizes separation efficiency and peak shape. |

Due to its dipeptide nature, L-Proline, 1-glycyl-3-hydroxy-, trans- is non-volatile and thermally labile, making it unsuitable for direct analysis by Gas Chromatography (GC). mdpi.com Therefore, a critical prerequisite is its conversion into a stable and volatile derivative. This is typically a multi-step process targeting the reactive functional groups: the N-terminal amine, the C-terminal carboxylic acid, and the hydroxyl group on the proline ring.

A common strategy involves esterification of the carboxyl group (e.g., with methanolic HCl) followed by acylation of the amine and hydroxyl groups (e.g., with trifluoroacetic anhydride, TFAA). sigmaaldrich.com An alternative is trimethylsilylation, where a reagent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) replaces all active hydrogens with trimethylsilyl (B98337) (Me3Si) groups. nih.govacs.org The resulting volatile derivative can then be separated on a GC column and identified with high confidence by a coupled Mass Spectrometer (MS), which provides both retention time and a mass fragmentation pattern for identification. nih.gov

| Parameter | Typical Condition | Purpose |

| Derivatization | Trimethylsilylation (e.g., with BSTFA in acetonitrile) | Increases volatility for GC analysis. |

| GC Column | Capillary column (e.g., OV-1 or similar non-polar phase) | Separation of volatile derivatives. |

| Carrier Gas | Helium or Hydrogen | Transports the sample through the column. |

| Temperature Program | Ramped from ~100°C to 280°C | Ensures elution of all derivatives. |

| Detector | Mass Spectrometer (MS) in Electron Ionization (EI) mode | Provides mass spectra for identification and quantification. |

For the highly sensitive and specific quantification of L-Proline, 1-glycyl-3-hydroxy-, trans- in complex biological matrices such as plasma, urine, or tissue extracts, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. researchmap.jpnih.gov This technique combines the superior separation capabilities of HPLC with the analytical power of tandem mass spectrometry.

The dipeptide is first separated from other matrix components via reversed-phase or hydrophilic interaction liquid chromatography (HILIC). sciex.com The eluent is then introduced into the mass spectrometer, where the compound is ionized (typically by electrospray ionization, ESI). In the tandem MS setup, a specific precursor ion corresponding to the protonated dipeptide is selected, fragmented, and one or more characteristic product ions are monitored. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity, allowing for quantification at very low concentrations. sciex.comacs.org

| Parameter | Typical Condition | Purpose |

| LC Column | Reversed-Phase C18 or HILIC (e.g., 100 x 2.1 mm, 3.5 µm) | Chromatographic separation from matrix components. |

| Mobile Phase | Gradient elution with Acetonitrile and Water, both containing 0.1% Formic Acid | Efficient elution and promotion of ionization. |

| Ionization | Electrospray Ionization (ESI), Positive Mode | Generation of gas-phase ions. |

| MS Mode | Multiple Reaction Monitoring (MRM) | Highly selective and sensitive quantification. |

| MRM Transition | e.g., [M+H]⁺ → specific fragment ion(s) | Specific detection of the target analyte. |

Derivatization Strategies for Enhanced Chromatographic Separation and Detection

Derivatization is a chemical modification process used to improve the analytical characteristics of a molecule. youtube.com For L-Proline, 1-glycyl-3-hydroxy-, trans-, derivatization serves several key purposes: increasing volatility for GC analysis, enhancing detection for HPLC, and enabling the separation of stereoisomers. nih.govjuniperpublishers.com

As discussed for GC-MS, derivatization to form silyl (B83357) or acylated ester derivatives is essential to overcome the compound's inherent non-volatility. sigmaaldrich.comnih.gov For HPLC, where the native dipeptide may lack a strong UV-absorbing chromophore, derivatization of the N-terminal amine group can significantly enhance detection sensitivity. Reagents such as phenyl isocyanate (PIC) researchgate.net, dansyl chloride, or 4-chloro-7-nitrobenzofurazan (B127121) (NBD-Cl) impactfactor.orgresearchgate.net can be used to attach a moiety that is easily detectable by UV-Vis or fluorescence detectors. Furthermore, chiral derivatizing agents like Marfey's reagent react with the dipeptide to form diastereomers, which can then be readily separated on a standard achiral HPLC column, providing a powerful method for assessing isomeric purity. juniperpublishers.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous elucidation of the molecular structure of L-Proline, 1-glycyl-3-hydroxy-, trans- in solution. semanticscholar.org Through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, the precise connectivity and stereochemistry of the molecule can be determined.

1H NMR provides information on the number and environment of protons, while 13C NMR identifies the carbon skeleton. researchgate.net The trans configuration of the hydroxyl group on the proline ring can be confirmed by analyzing the coupling constants (J-values) between protons on the ring. A crucial aspect of proline-containing peptides is the potential for cis/trans isomerization around the Gly-Pro peptide bond. nih.gov NMR is uniquely suited to observe and quantify the populations of these different conformers, as they give rise to distinct sets of signals in the spectrum. nih.gov Advanced 2D NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to assemble the complete structure by establishing proton-proton and proton-carbon correlations through chemical bonds. Nuclear Overhauser Effect (NOE) experiments can further reveal through-space proximities between protons, offering insights into the peptide's preferred three-dimensional conformation in solution. nih.gov

| Proton | Expected Chemical Shift (ppm, approximate) | Multiplicity |

| Glycine (B1666218) α-CH2 | 3.8 - 4.1 | Doublet of Doublets (or AB quartet) |

| Proline α-CH | 4.3 - 4.5 | Doublet of Doublets |

| Proline β-CH2 | 2.0 - 2.4 | Multiplet |

| Proline γ-CH(OH) | 4.5 - 4.7 | Multiplet |

| Proline δ-CH2 | 3.4 - 3.7 | Multiplet |

Mass Spectrometry (MS) Fragmentation Analysis for Structural Confirmation

Mass spectrometry is a cornerstone for confirming the identity and primary structure (amino acid sequence) of L-Proline, 1-glycyl-3-hydroxy-, trans-. A high-resolution MS analysis first provides a highly accurate mass measurement of the molecular ion, which confirms the elemental composition.

Structural confirmation is achieved through tandem mass spectrometry (MS/MS). nih.gov In this technique, the molecular ion of the dipeptide is isolated and then fragmented, typically through collision-induced dissociation (CID). The resulting fragment ions are mass-analyzed, producing a fragmentation spectrum. For peptides, fragmentation characteristically occurs along the peptide backbone, generating b- and y-type ions. The mass difference between consecutive ions in a series reveals the identity of the amino acid residues, thus confirming the Gly-Hyp sequence. The presence of the hydroxyl group is confirmed by the mass of the proline residue within the fragment ions. A notable feature in the fragmentation of proline-containing peptides is the frequent and prominent cleavage on the N-terminal side of the proline residue, often leading to a dominant y-ion or a protonated proline immonium ion. osu.edu This "proline effect" can provide a strong diagnostic signal for the presence of the Pro-Hyp bond. nih.govacs.org

| Ion Type | Sequence | Expected m/z (Monoisotopic, [M+H]⁺) |

| Parent Ion | Gly-Hyp(OH) | 189.0870 |

| b1 ion | Gly | 58.0288 |

| b2 ion | Gly-Hyp(OH) | 189.0870 |

| y1 ion | Hyp(OH) | 132.0655 |

| Immonium Ion | Pro(OH) | 86.0651 |

Development of Targeted Assays for Specific Enzyme Activities

Extensive research of scientific literature and chemical databases did not yield specific information on the development of targeted assays for enzyme activities related to the chemical compound "L-Proline, 1-glycyl-3-hydroxy-, trans-". This suggests that, to date, there may be no published research focused on creating specific enzymatic assays for this particular dipeptide.

While the direct study of "L-Proline, 1-glycyl-3-hydroxy-, trans-" and its associated enzyme activities appears to be limited, broader research into related hydroxyproline-containing peptides offers context into the types of analytical methods that could be adapted for such a purpose. For instance, studies on collagen-derived dipeptides and tripeptides often utilize techniques like liquid chromatography-mass spectrometry (LC-MS) to identify and quantify these molecules in biological samples. acs.org Research into the enzymatic production of hydroxyproline-containing peptides by brush border membrane enzymes has identified the roles of aminopeptidase (B13392206) N, carboxypeptidases, and dipeptidyl peptidase-IV. nih.gov

Furthermore, targeted proteome assays, often employing Multiple Reaction Monitoring (MRM) with a triple quadrupole mass spectrometer, are developed to quantify specific peptides within complex mixtures. researchgate.net Such methods could theoretically be developed for "L-Proline, 1-glycyl-3-hydroxy-, trans-" if the compound were identified as a significant analyte in a particular biological context.

In studies of other hydroxyproline-containing dipeptides like prolyl-hydroxyproline (Pro-Hyp), researchers have used magnetic beads pull-down assays to investigate protein binding interactions, which is a form of targeted analysis. tandfonline.com These methodologies highlight the approaches available for developing targeted assays, should research into the enzymatic pathways involving "L-Proline, 1-glycyl-3-hydroxy-, trans-" be undertaken in the future.

Applications in Advanced Biochemical and Biomaterial Research

Utilization as a Chirally Modified Amino Acid Building Block in Peptide Synthesis

The non-proteinogenic amino acid trans-3-hydroxy-L-proline, the central component of L-Proline, 1-glycyl-3-hydroxy-, trans-, is a valuable chiral building block in peptide synthesis. Its incorporation into peptide chains is achieved through both solution-phase and solid-phase peptide synthesis (SPPS) methodologies. The synthesis of peptides containing trans-3-hydroxy-L-proline often requires specialized strategies to handle the hydroxyl group, which may necessitate the use of protecting groups to prevent unwanted side reactions during peptide coupling.

Several synthetic routes have been developed to produce optically pure trans-3-hydroxy-L-proline suitable for peptide synthesis. One such approach starts from β-alanine and utilizes a Sharpless asymmetric epoxidation as a key step to establish the desired stereochemistry. Another method involves the epimerization of a cis-3-hydroxyproline derivative via a Mitsunobu inversion to yield the trans isomer. pku.edu.cn These synthetic efforts provide access to derivatives of trans-3-hydroxy-L-proline that are appropriately protected for seamless integration into automated solid-phase peptide synthesizers. pku.edu.cn

The inclusion of trans-3-hydroxy-L-proline in a peptide sequence can significantly influence the resulting peptide's conformation and stability. For instance, studies on collagen-like peptides have shown that the presence of a 3-hydroxyproline (B1217163) residue can impact the stability of the collagen triple helix. While the more common 4-hydroxyproline (B1632879) is known to stabilize the triple helix, trans-3-hydroxyproline has been found to have a destabilizing effect compared to proline, particularly when it is not in its natural position within the collagen sequence. This destabilization is attributed to the inductive effects of the 3-hydroxyl group.

Design and Synthesis of Peptidomimetics and Constrained Peptides Incorporating the Compound

The unique stereochemistry of trans-3-hydroxy-L-proline makes it a compelling building block for the design of peptidomimetics and conformationally constrained peptides. By introducing this modified amino acid, researchers can impose specific structural biases on the peptide backbone, which can be instrumental in studying peptide-receptor interactions and developing therapeutic leads with improved properties.

The incorporation of proline analogues, including hydroxylated versions, is a well-established strategy for reducing the conformational flexibility of a peptide. This is because the cyclic nature of the proline ring restricts the phi (Φ) and psi (Ψ) dihedral angles of the peptide backbone. The addition of a hydroxyl group at the C3 position further influences the ring's pucker and the cis/trans isomerization of the preceding peptide bond, offering another layer of conformational control.

For example, derivatives of trans-3-hydroxyproline have been used to synthesize constrained peptides to probe the structure-activity relationships of biologically active peptides. By locking the peptide into a more defined three-dimensional structure, it is possible to enhance its binding affinity and selectivity for a specific biological target. This approach has been applied in the development of various therapeutic candidates, where conformational rigidity is a desirable trait for improving efficacy and metabolic stability. While much of the research in this area has focused on the more abundant 4-hydroxyproline, the principles of using hydroxylated prolines to induce specific turns or helical structures in peptides are broadly applicable to the trans-3-hydroxy isomer as well.

Application in Probing Enzyme Mechanisms and Substrate Specificity (e.g., Hydrolases, Dehydratases)

The compound trans-3-hydroxy-L-proline has proven to be a critical tool for elucidating the mechanisms and substrate specificities of certain enzymes, most notably dehydratases. Its unique structure allows it to act as a specific substrate for enzymes involved in proline metabolism, enabling researchers to characterize novel enzymatic activities and pathways.

A prominent example is the identification and characterization of human trans-3-hydroxy-L-proline dehydratase (EC 4.2.1.77), an enzyme that catalyzes the dehydration of trans-3-hydroxy-L-proline to Δ¹-pyrroline-2-carboxylate. biorxiv.orgnih.gov Studies have shown that this enzyme is highly specific for the trans-3-hydroxy-L-proline isomer and does not act on other proline or hydroxyproline (B1673980) isomers. biorxiv.org This high degree of specificity makes trans-3-hydroxy-L-proline an invaluable substrate for assaying the activity of this enzyme and for investigating its kinetic properties. The kinetic parameters for human C14orf149, a trans-3-hydroxy-L-proline dehydratase, have been determined using this substrate, revealing a Km of 7.23 mM and a Vmax of 39.5 μmol/min/mg. biorxiv.org

Furthermore, the use of trans-3-hydroxy-L-proline has been instrumental in distinguishing between different enzyme activities within the proline racemase-like superfamily. For instance, a single amino acid mutation in the active site of the human trans-3-hydroxy-L-proline dehydratase was shown to switch its activity to that of a 3-hydroxyproline epimerase, a discovery made possible by using trans-3-hydroxy-L-proline as the substrate in enzymatic assays. biorxiv.org

While the application of this compound in probing the mechanisms of hydrolases is less direct, its use in defining the substrate specificity of enzymes that act on proline derivatives provides a framework for how it could be employed to investigate hydrolases that may exhibit activity towards peptides containing this modified amino acid.

| Enzyme Studied | Substrate | Key Finding |

| Human C14orf149 | trans-3-hydroxy-L-proline | Characterized as a trans-3-hydroxy-L-proline dehydratase. |

| T273C mutant of C14orf149 | trans-3-hydroxy-L-proline | A single mutation converted the dehydratase into an epimerase. |

Development of Novel Biomimetic Polymers and Hydrogels Based on Modified Proline Scaffolds

The development of novel biomimetic polymers and hydrogels often utilizes naturally occurring building blocks to create materials with properties that mimic the native extracellular matrix. While 4-hydroxy-L-proline has been extensively used in the synthesis of such materials due to its abundance in collagen, the potential of trans-3-hydroxy-L-proline in this area is an emerging field of interest. nih.gov

The presence of the hydroxyl group on the proline ring offers a site for chemical modification and cross-linking, which are essential for the formation of stable polymer networks and hydrogels. Hydrogels are particularly attractive for biomedical applications due to their high water content and soft, tissue-like consistency. In principle, polymers and hydrogels based on trans-3-hydroxyproline could be designed to have specific mechanical properties and degradation profiles.

Although direct synthesis of polymers and hydrogels exclusively from trans-3-hydroxy-L-proline is not widely reported in the literature, research on collagen-inspired peptides provides insights into its potential. For example, a hydrogel has been formed through the co-assembly of a protected Gly-Pro-Hyp tripeptide with another self-assembling dipeptide. While this study likely used the 4-hydroxyproline isomer, it demonstrates the principle that hydroxyproline-containing peptides can be used to create ordered, helical structures within a hydrogel matrix. The distinct stereochemistry of trans-3-hydroxy-L-proline would be expected to impart unique self-assembly properties and lead to biomaterials with different structural and functional characteristics compared to those derived from its 4-hydroxy counterpart.

Research on Molecular Recognition and Ligand-Receptor Interactions involving Modified Proline Motifs

The study of molecular recognition and ligand-receptor interactions is fundamental to understanding biological processes and for the rational design of drugs. Proline-rich motifs are known to be involved in a multitude of protein-protein interactions, and the introduction of modified proline residues, such as trans-3-hydroxy-L-proline, can be used to probe the specificity of these interactions.

The hydroxyl group of trans-3-hydroxy-L-proline can participate in hydrogen bonding, potentially altering the binding affinity and specificity of a peptide for its receptor. Research on collagen has provided evidence for the role of 3-hydroxyproline in molecular recognition. A study on the binding properties of a synthetic peptide containing 3-hydroxyproline to type I collagen chains revealed a specific self-association. This interaction was dependent on the presence of the 3-hydroxyl group, as a control peptide with proline instead of 3-hydroxyproline showed significantly lower binding. nih.gov This suggests that the 3-hydroxyproline residue can act as a recognition motif, mediating interactions between collagen molecules, which may be important for the supramolecular assembly of collagen fibrils.

While this example pertains to protein-protein interactions within the extracellular matrix, it highlights the potential for the glycyl-trans-3-hydroxyproline motif to be involved in other ligand-receptor binding events. The specific geometry and hydrogen-bonding capability of this motif could be exploited to design peptides with tailored binding properties for a range of biological targets.

Use as a Research Standard or Reagent in Biochemical Assays

The compound trans-3-hydroxy-L-proline is commercially available as a high-purity chemical and serves as a valuable research standard and reagent in various biochemical assays. Its well-defined chemical structure and properties make it an ideal reference compound for analytical techniques and for the calibration of instruments.

In chromatography, trans-3-hydroxy-L-proline can be used as a standard for the identification and quantification of this amino acid in biological samples. For instance, high-performance liquid chromatography (HPLC) methods have been developed to separate and quantify different isomers of hydroxyproline, and the availability of pure standards is crucial for the validation of these methods. Similarly, in mass spectrometry-based analyses, it can be used to develop and optimize detection methods for this and related compounds.

In enzymology, as discussed in section 7.3, trans-3-hydroxy-L-proline is an essential reagent for assaying the activity of enzymes such as trans-3-hydroxy-L-proline dehydratase. biorxiv.org It allows for the determination of key kinetic parameters and for the screening of potential inhibitors of these enzymes. Furthermore, the dipeptide L-Proline, 1-glycyl-3-hydroxy-, trans-, can be used as a standard in studies investigating the absorption and metabolism of collagen-derived peptides. A recent study identified the tripeptide Gly-3Hyp-4Hyp in human blood after collagen hydrolysate ingestion, highlighting the importance of having such standards for metabolic research.

| Application Area | Specific Use |

| Chromatography | Reference standard for HPLC and mass spectrometry. |

| Enzymology | Substrate for kinetic analysis of dehydratases. |

| Metabolic Studies | Standard for identifying and quantifying collagen-derived peptides in biological fluids. |

Q & A

Q. What is the structural significance of L-proline derivatives in protein conformation?

L-Proline's cyclic structure introduces rigidity into peptide chains, restricting conformational flexibility and influencing protein folding. For example, the trans-3-methyl-L-proline derivative's hydroxylation patterns (e.g., via proline hydroxylases) further modulate steric interactions, which can stabilize helices or disrupt β-sheets . Methodological approaches include X-ray crystallography or NMR to resolve spatial arrangements and molecular dynamics simulations to predict folding outcomes.

Q. How can researchers detect and quantify hydroxyproline in collagen matrices?

Hydroxyproline, a post-translationally modified proline residue, serves as a collagen biomarker. High-performance liquid chromatography (HPLC) coupled with UV detection or mass spectrometry is commonly used. The Chinese Ministry of Agriculture recommends hydrolyzing samples and analyzing via ninhydrin assays, ensuring specificity by comparing retention times against synthetic standards .

Q. What are the standard synthesis protocols for L-proline hydrochloride?

L-Proline hydrochloride is synthesized by reacting L-proline with hydrochloric acid under controlled conditions (e.g., 1:1 molar ratio in aqueous solution). Purity is verified via thin-layer chromatography (TLC) and amino acid analysis, with strict adherence to TLC single-spot criteria (D-AA ≤0.1%) .

Advanced Research Questions

Q. How does glucose availability regulate L-proline metabolism in Trypanosoma brucei?

In glucose-rich media, T. brucei prioritizes glycolysis, suppressing L-proline catabolism. Glucose depletion upregulates proline dehydrogenase (PRODH) and uptake kinetics by 2–6-fold, shifting metabolism toward succinate and glutamate production. Researchers should use RNA interference (RNAi) to knock down glucose transporters or PRODH, followed by <sup>13</sup>C-NMR to track metabolic flux .

Q. What experimental strategies resolve contradictions in L-proline transport kinetics across trypanosomatids?

Trypanosoma cruzi exhibits biphasic uptake (Km: 310 µM and 1360 µM), while Leishmania uses a single high-affinity transporter. To reconcile discrepancies, perform comparative kinetic assays under standardized conditions (e.g., pH, temperature) and use heterologous expression of candidate transporters (e.g., TbAAT family genes) in null mutants .

Q. How do elevated L-proline levels affect GABA-ergic transmission in mammalian models?

Prodh-deficient mice with elevated CNS L-proline show impaired high-frequency GABA-ergic transmission. To study this, employ patch-clamp electrophysiology in hippocampal slices and measure gamma oscillations. L-Proline's GABA-mimetic effects can be tested via competitive binding assays against GABAA receptors .

Q. What methodological controls address variability in L-proline's reported neuroprotective effects?

Discrepancies in cognitive studies (e.g., stress reduction vs. unverified claims) require rigorous controls: (1) Use isogenic animal models to minimize genetic variability; (2) Pair supplementation with proline dehydrogenase inhibitors to isolate exogenous vs. endogenous effects; (3) Validate behavioral outcomes with electrophysiological correlates (e.g., LTP measurements) .

Q. How can researchers model the metabolic switch between proline and glucose utilization?

Develop chemostat cultures with gradual glucose depletion, monitoring real-time metabolic shifts via extracellular flux analyzers. Integrate transcriptomic data (RNA-seq) to identify regulatory nodes (e.g., AMPK signaling) and validate with CRISPR-Cas9 knockouts of candidate genes .

Methodological Guidelines

- Experimental Replication : Follow NIH preclinical guidelines, including detailed reporting of strain origins, culture conditions, and statistical methods (e.g., ANOVA with post-hoc corrections) .

- Ethical Compliance : For in vivo studies, obtain ethics committee approval and document protocols for tissue sampling and behavioral assays .

- Data Transparency : Provide raw NMR/HPLC chromatograms in supplementary materials, annotated with peak assignments and calibration curves .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.